4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide
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Overview
Description
4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a bromine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of Bromine: Bromination of the benzimidazole derivative can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzimidazole with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized forms of the benzimidazole ring.
Coupling Products: Complex biaryl or heteroaryl compounds.
Chemistry:
Material Science: It can be incorporated into polymers or used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Cancer Research: It is being investigated for its anticancer properties, particularly in inhibiting specific cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups.
Uniqueness:
Structural Complexity: The combination of a benzimidazole moiety, a bromine atom, and a sulfonamide group makes this compound unique compared to simpler benzimidazole or sulfonamide derivatives.
Biological Activity: Its potential antimicrobial and anticancer activities set it apart from other similar compounds.
This detailed article provides a comprehensive overview of 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(NE)-4-bromo-N-[(2-methylbenzimidazol-1-yl)-phenylmethylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-15-23-19-9-5-6-10-20(19)25(15)21(16-7-3-2-4-8-16)24-28(26,27)18-13-11-17(22)12-14-18/h2-14H,1H3/b24-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEAQHNWVIGZBS-DARPEHSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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